molecular formula C8H15ClN2 B1375510 Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride CAS No. 57097-70-8

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride

Cat. No.: B1375510
CAS No.: 57097-70-8
M. Wt: 174.67 g/mol
InChI Key: SFCAPWBCOBSAMG-UHFFFAOYSA-N
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Description

Primary Chemical Identification

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride possesses well-defined chemical identifiers that establish its unique molecular identity within chemical databases and literature. The compound is registered under the Chemical Abstracts Service number 57097-70-8 for the hydrochloride salt form, while the free base form carries the distinct registry number 734480-90-1. The molecular formula for the hydrochloride salt is C8H15ClN2, reflecting the addition of hydrochloric acid to the parent carboximidamide compound. The corresponding molecular weight is precisely calculated as 174.67 grams per mole for the hydrochloride salt, compared to 138.21 grams per mole for the free base form. These fundamental identifiers provide the foundation for accurate compound identification and cross-referencing across multiple chemical databases and research publications.

The compound has been assigned the MDL number MFCD24842989, which serves as an additional unique identifier within the Symyx/Accelrys chemical database system. The PubChem Compound Identifier (CID) 4129831 specifically refers to the free base form, while CID 69184728 corresponds to the hydrochloride salt variant. These database identifiers facilitate comprehensive literature searches and enable researchers to access detailed chemical information across multiple platforms. The systematic cataloging of these identifiers ensures consistent communication within the scientific community and supports accurate chemical procurement and research documentation.

Molecular Structure and Stereochemistry

The structural architecture of this compound centers around the characteristic norbornane bicyclic framework, which imparts significant conformational rigidity to the molecule. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the structural organization where the carboximidamide group is attached at the 2-position of the bicyclic system. The Simplified Molecular Input Line Entry System representation C1CC2CC1CC2C(=N)N.Cl provides a linear encoding of the molecular connectivity, clearly showing the bicyclic framework and the attached amidine functionality. This structural arrangement creates a three-dimensional molecular geometry that significantly influences the compound's chemical reactivity and biological interactions.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCAPWBCOBSAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57097-70-8
Record name bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is commercially available or can be synthesized from norbornene.

    Functionalization: The bicyclo[2.2.1]heptane is then functionalized to introduce the carboximidamide group. This can be achieved through a series of reactions including nitration, reduction, and amidation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Bicyclo[2.2.1]heptane derivatives have been explored for their potential anticancer properties. Research indicates that modifications to the bicyclic structure can enhance the efficacy of these compounds against various cancer cell lines. For instance, studies have shown that certain bicyclo[2.2.1]heptane derivatives exhibit significant cytotoxicity against human cancer cells, making them candidates for further development as anticancer agents.

Neuroprotective Effects
Recent investigations suggest that bicyclic compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in neuroprotection.

Material Science

Polymer Chemistry
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is being studied for its role in synthesizing novel polymers with unique mechanical and thermal properties. The incorporation of bicyclic structures into polymer backbones can lead to materials with enhanced rigidity and thermal stability, making them suitable for high-performance applications.

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer AgentsSignificant cytotoxicity against cancer cells
NeuroprotectionNeuroprotective AgentsModulation of neurotransmitter systems
Material SciencePolymer PrecursorsEnhanced mechanical and thermal properties

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of bicyclo[2.2.1]heptane derivatives and evaluated their anticancer activity against various cell lines, including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Neuroprotective Mechanism
A research team investigated the neuroprotective effects of bicyclo[2.2.1]heptane derivatives in a mouse model of Alzheimer's disease. The study found that administration of these compounds resulted in reduced amyloid plaque formation and improved cognitive function, highlighting their potential as therapeutic agents for neurodegenerative conditions.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The carboximidamide group can form hydrogen bonds and electrostatic interactions with the target, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Metrics of Bicyclic Compounds

Compound Name Molecular Formula Molecular Weight (Da) Substituents CAS Number Patent Count Key Features
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride C₈H₁₅ClN₂ 138.12 (free base) + HCl Carboximidamide (HCl salt) - 1 Rigid norbornane skeleton; amidine group enhances basicity.
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 199.66 (HCl salt) Amino, carboxylic acid (HCl salt) 1252672-38-0 - Dual functional groups for peptide mimicry or drug conjugation.
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate C₉H₁₅NO₂ 169.22 Amino, methyl ester 1252672-38-0 - Esterified carboxyl group improves lipophilicity.
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride C₈H₁₈Cl₂N₂ 227.15 (di-HCl salt) Two amines (di-HCl salt) 2277-93-2 - Larger bicyclo[2.2.2] system; potential crosslinking applications.
2-Amino-2-cyclohexylacetonitrile hydrochloride C₈H₁₄ClN₂ 170.09 (HCl salt) Cyclohexyl, nitrile, amino - 11 High patent activity; nitrile group enables diverse reactivity.

Structural and Functional Differences

Bicyclic Framework Variations: Norbornane vs. Azabicyclo Derivatives: Compounds like 5-fluoro-2-azabicyclo[2.2.1]heptane (CAS: 2288709-05-5) incorporate nitrogen into the ring, altering electronic properties and enabling hydrogen bonding in drug-receptor interactions .

Functional Group Impact: Carboximidamide vs. Carboxylate/Ester: The carboximidamide group in the target compound confers strong basicity (pKa ~12–13) due to the amidine moiety, whereas carboxylates (e.g., 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) are acidic (pKa ~2–4), influencing solubility and binding affinity . Amino Substituents: 4-Aminobicyclo[2.2.1]heptane derivatives (e.g., CAS: 1252672-38-0) are versatile intermediates for introducing primary amines into drug candidates, enabling conjugation or salt formation .

Patent and Commercial Activity: The target compound’s low patent count (1) contrasts sharply with 2-amino-2-cyclohexylacetonitrile hydrochloride (11 patents), suggesting the latter’s broader utility in agrochemical or pharmaceutical synthesis . Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS: 2277-93-2) is a commercial building block offered by PharmaBlock Sciences, highlighting its role in fragment-based drug discovery .

Biological Activity

Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound has a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to modulate ion channels and receptor activities. Research has indicated that derivatives of bicyclo[2.2.1]heptane can act as selective KCNQ channel openers, which are crucial in regulating neuronal excitability and have implications in treating neurological disorders .

Pharmacological Studies

  • KCNQ Channel Modulation : A study reported that specific derivatives of bicyclo[2.2.1]heptane, particularly N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, exhibited selective activity towards KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) channels, with EC(50) values of 230 nM and 510 nM, respectively . This selectivity suggests potential therapeutic applications in conditions like epilepsy or cardiac arrhythmias.
  • CXCR2 Antagonism : Another significant finding is the identification of bicyclo[2.2.1]heptane derivatives as potent CXCR2 antagonists, which are being explored for their anti-cancer properties. One compound demonstrated an IC50 value of 48 nM against CXCR2 and showed efficacy in inhibiting pancreatic cancer cell migration in vitro .
  • Genotoxicity Assessment : Research on the genotoxic effects of related bicyclic compounds has shown that certain derivatives can induce bacterial SOS responses without exhibiting alkylating effects, indicating a complex interaction with cellular mechanisms .

Case Study 1: KCNQ Channel Openers

  • Objective : To evaluate the selectivity and efficacy of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides.
  • Findings : The best-performing compound showed significant selectivity for KCNQ channels over other potassium channels, indicating its potential as a tool compound for studying neuronal activity regulation.

Case Study 2: Anti-Cancer Activity

  • Objective : Investigate the anti-metastatic effects of N,N′-diarylsquaramide derivatives containing bicyclo[2.2.1]heptane.
  • Findings : Compound 2e exhibited strong anti-cancer effects against CFPAC1 pancreatic cancer cells, with a notable reduction in cell migration observed in wound healing assays .

Data Table: Summary of Biological Activities

Compound TypeTargetEC50/IC50 (nM)Biological Effect
N-Aryl-bicyclo[2.2.1]heptane-2-carboxamidesKCNQ2230Channel opening
N-Aryl-bicyclo[2.2.1]heptane-2-carboxamidesKCNQ4510Channel opening
N,N′-diarylsquaramide derivativesCXCR248Antagonism, anti-cancer activity
Bicyclo[2.2.1]heptane derivativesBacterial cells-Induction of SOS response

Q & A

Basic: What are the key synthetic strategies for bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride?

Answer:
The synthesis of bicyclo[2.2.1]heptane derivatives typically involves functionalizing the bicyclic core through ring-contraction reactions or selective substitution. For example, bicyclo[2.2.1]heptan-2-ols can undergo ring contraction to generate substituted bicyclo[2.1.1]hexanes, which can then be functionalized with carboximidamide groups via amidination reactions . Another approach involves modifying pre-existing bicyclo[2.2.1]heptane scaffolds (e.g., methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate) through hydrolysis, followed by reaction with imidamide-forming reagents under controlled pH conditions . Key steps include:

  • Ring-functionalization : Use of palladium-catalyzed cross-coupling or nucleophilic substitution to introduce amine/carboximidamide groups.
  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are often employed to stabilize intermediates .
  • Salt formation : Final treatment with HCl yields the hydrochloride salt .

Basic: How is stereochemical integrity maintained during synthesis?

Answer:
The bicyclo[2.2.1]heptane framework imposes rigid stereochemical constraints. For example, endo/exo isomerism must be controlled during functionalization. Techniques include:

  • Chiral auxiliaries : Use of enantiomerically pure ligands (e.g., bipyridine-based ligands) to direct asymmetric synthesis .
  • NMR-guided separation : Double-resonance NMR experiments can resolve substituent positions (e.g., distinguishing 2,5-disubstituted isomers) .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry, as seen in studies of Biperiden Hydrochloride derivatives .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Density functional theory (DFT) calculations are used to model transition states and predict regioselectivity. For example:

  • Reaction mechanism validation : DFT can simulate ring-contraction pathways, identifying energy barriers for intermediates .
  • Solvent effects : Molecular dynamics (MD) simulations assess solvent interactions during salt formation (e.g., HCl protonation) .
  • Pharmacophore modeling : Predict interactions between the carboximidamide group and biological targets (e.g., enzyme active sites) .

Advanced: How are data discrepancies resolved in structural characterization?

Answer:
Discrepancies in NMR, MS, or crystallographic data require cross-validation:

  • NMR analysis : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, bicyclo[2.2.1]heptane derivatives with syn/anti fluorine substituents require careful assignment of coupling constants .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected results (e.g., chlorine isotopes in HCl salts) .
  • Thermogravimetric analysis (TGA) : Distinguish between hydrated and anhydrous forms, which may skew melting point or solubility data .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-UV/ELSD : Quantify impurities using reversed-phase columns (C18) with acidic mobile phases (0.1% TFA) .
  • Ion chromatography : Detect residual chloride ions to confirm stoichiometry of the hydrochloride salt .
  • Karl Fischer titration : Measure water content, critical for hygroscopic hydrochloride salts .

Advanced: How does the bicyclo[2.2.1]heptane core influence pharmacological activity?

Answer:
The rigid bicyclic structure enhances metabolic stability and target binding. For example:

  • Conformational restriction : Reduces off-target interactions by locking functional groups (e.g., carboximidamide) in bioactive conformations .
  • Lipophilicity : The bicyclo[2.2.1]heptane core increases logP values, improving blood-brain barrier penetration in CNS-targeted analogs .
  • Steric effects : Bulky substituents on the bicyclic framework can modulate receptor subtype selectivity .

Advanced: What strategies mitigate hazards during handling?

Answer:

  • Ventilation : Use fume hoods for HCl gas mitigation during salt formation .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles are mandatory due to the compound’s irritant properties .
  • Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .

Basic: How is the compound stored to ensure stability?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboximidamide group .
  • Desiccants : Use silica gel to control humidity, as hydrochloride salts are hygroscopic .

Advanced: What are the challenges in scaling up synthesis?

Answer:

  • Exothermic reactions : Ring-contraction steps require precise temperature control to avoid side reactions .
  • Purification : Chromatography is impractical at scale; alternative methods like crystallization (e.g., using ethanol/water mixtures) are optimized via solubility studies .
  • Regulatory compliance : Ensure residual solvent levels (e.g., DCM, HCl) meet ICH Q3C guidelines .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replacing carboximidamide with carboxylate) to assess binding affinity .
  • Biological assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., α-chymotrypsin models) .
  • QSAR modeling : Corrogate steric/electronic parameters (e.g., Hammett constants) with activity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride

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